molecular formula C7H3Cl2IO B14779682 2,4-Dichloro-3-iodobenzaldehyde

2,4-Dichloro-3-iodobenzaldehyde

Cat. No.: B14779682
M. Wt: 300.90 g/mol
InChI Key: PPNJFHHEYDKJEH-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-iodobenzaldehyde (CAS 2386432-28-4) is a multifunctional aromatic aldehyde with the molecular formula C7H3Cl2IO and a molecular weight of 300.91 g/mol. This compound serves as a valuable synthetic intermediate and molecular building block in organic chemistry and drug discovery. Its structure features a benzaldehyde core substituted with two chlorine atoms at the 2 and 4 positions and an iodine atom at the 3 position, creating a distinct electronic profile that influences its reactivity. The presence of multiple halogen substituents makes this compound particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the iodine atom can be selectively replaced with various organometallic reagents to form complex biaryl structures. Furthermore, the aldehyde group provides a reactive handle for further transformations, including nucleophilic addition and condensation reactions, enabling the synthesis of a diverse array of derivatives. This compound is exclusively intended for research applications and is not designed for human therapeutic use or veterinary use.

Properties

Molecular Formula

C7H3Cl2IO

Molecular Weight

300.90 g/mol

IUPAC Name

2,4-dichloro-3-iodobenzaldehyde

InChI

InChI=1S/C7H3Cl2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H

InChI Key

PPNJFHHEYDKJEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-iodobenzaldehyde typically involves the iodination of 2,4-dichlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of 2,4-Dichloro-3-iodobenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dichloro-4-iodobenzaldehyde is an aromatic aldehyde that is primarily utilized in organic synthesis, medicinal chemistry, and as a potential therapeutic agent because of its unique properties. It has a molecular formula of CHClIO and a molecular weight of 300.91 g/mol. The compound features two chlorine atoms and one iodine atom on a benzene ring, which significantly influences its chemical reactivity and biological activity.

Scientific Research Applications

2,6-Dichloro-4-iodobenzaldehyde is utilized in various scientific research applications:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology It is employed in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine It is investigated for its potential use in the development of new drugs and therapeutic agents.
  • Industry It is applied in the production of dyes, agrochemicals, and specialty chemicals.

Enzyme Inhibition Studies

Research indicates that 2,6-Dichloro-4-iodobenzaldehyde acts as a potent inhibitor of various enzymes and affects enzyme kinetics through competitive inhibition mechanisms. The halogenated structure enhances its reactivity, allowing it to interfere with biochemical pathways effectively.

Case Study: Enzyme Interaction

In a study examining the interaction of 2,6-Dichloro-4-iodobenzaldehyde with specific enzymes, it was found that:

  • Target Enzyme : Aldose reductase
  • IC Value: 15 µM
  • Mechanism : Competitive inhibition leading to reduced substrate conversion

This demonstrates the potential of 2,6-Dichloro-4-iodobenzaldehyde as a tool for studying enzyme function and as a candidate for drug development targeting metabolic disorders.

Antimicrobial Activity

Compounds similar to 2,6-Dichloro-4-iodobenzaldehyde have demonstrated antimicrobial properties and can inhibit the growth of various pathogens by disrupting cellular processes.

Comparative Analysis of Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-Iodo-2-methylbenzaldehydeS. aureus16 µg/mL
4-Chloro-3-nitrobenzaldehydePseudomonas aeruginosa64 µg/mL

This highlights the varying efficacy of structurally related compounds against different bacterial strains, suggesting potential applications in developing antimicrobial agents.

Applications in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-iodobenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. In biochemical studies, it may act as an inhibitor or activator of specific enzymes, altering metabolic pathways. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2,4-Dichloro-3-iodobenzaldehyde and related halogenated benzaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties/Applications Safety Data
2,4-Dichloro-3-iodobenzaldehyde Cl (2,4), I (3), CHO (1) C₇H₃Cl₂IO 316.91 (calculated) N/A Inferred: High reactivity due to multiple halogens; potential use in Suzuki couplings or drug synthesis. Likely hazards: Skin/eye irritation (analogous to ).
4-Chloro-2-iodobenzaldehyde Cl (4), I (2), CHO (1) C₇H₄ClIO 282.46 N/A 95% purity; used as a synthetic intermediate. H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
5-Chloro-2-hydroxy-3-iodobenzaldehyde Cl (5), OH (2), I (3), CHO (1) C₇H₄ClIO₂ 298.46 215124-03-1 Bioactive potential in medicinal chemistry; hydroxyl group enhances solubility . Requires careful handling due to halogenated organic hazards .
3-Chlorobenzaldehyde Cl (3), CHO (1) C₇H₅ClO 140.57 587-04-2 Pure form used in organic synthesis; limited bioactivity. Causes skin/eye irritation; first aid measures include washing with water .
1,4-Dichloro-2-iodobenzene Cl (1,4), I (2) C₆H₃Cl₂I 272.90 29682-41-5 Non-aldehyde analog; used in halogen exchange reactions. No direct safety data; assume hazards similar to aryl halides .

Key Observations:

Structural Influence on Reactivity: The position and number of halogens significantly alter reactivity. For example, 2,4-Dichloro-3-iodobenzaldehyde’s three halogen atoms likely enhance its electrophilicity compared to mono-halogenated analogs like 3-chlorobenzaldehyde . The hydroxyl group in 5-chloro-2-hydroxy-3-iodobenzaldehyde improves solubility but reduces stability compared to non-hydroxylated analogs .

Materials Science: Halogenated benzaldehydes are valuable in synthesizing liquid crystals or conductive polymers via cross-coupling reactions .

Safety and Handling :

  • Compounds with multiple halogens (e.g., 2,4-Dichloro-3-iodobenzaldehyde) likely pose greater environmental and health risks, necessitating strict PPE protocols .
  • Aldehyde-specific hazards : Volatility and reactivity require storage at low temperatures (e.g., 4–8°C for 4-chloro-2-iodobenzaldehyde) .

Notes

  • Handling Precautions : Use gloves, goggles, and fume hoods when working with halogenated benzaldehydes.
  • Regulatory Compliance : Ensure disposal complies with regulations for halogenated organic waste .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2,4-Dichloro-3-iodobenzaldehyde?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or directed ortho-metalation to introduce iodine at the 3-position. For example, substituted benzaldehydes can react with iodine sources (e.g., NIS) under acidic conditions. Ethanol or glacial acetic acid is often used as a solvent, with reflux (4–6 hours) to drive the reaction . After reflux, solvent removal under reduced pressure and filtration yield the crude product. Further purification via recrystallization (e.g., using ethanol/water mixtures) is recommended.
Key Reaction Parameters
Solvent: Ethanol/Acetic Acid
Temperature: Reflux (~78°C)
Reaction Time: 4–6 hours
Workup: Vacuum filtration, recrystallization

Q. How can researchers confirm the purity and identity of synthesized 2,4-Dichloro-3-iodobenzaldehyde?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic aldehyde proton (~10 ppm) and aromatic signals. The iodine substituent deshields adjacent protons, causing distinct splitting patterns.
  • FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-I/C-Cl vibrations (500–700 cm⁻¹).
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 316 (C₇H₃Cl₂IO).
  • Elemental Analysis : Validate %C, %H, and halogen content (±0.3% tolerance) .

Q. What solvents and chromatographic methods are suitable for purifying 2,4-Dichloro-3-iodobenzaldehyde?

  • Methodological Answer : Due to its halogen-rich structure, traditional silica gel chromatography may cause decomposition. Use non-polar solvents (hexane/ethyl acetate) for flash chromatography or recrystallization in ethanol/water. For HPLC, a C18 column with acetonitrile/water (70:30) is effective. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of 2,4-Dichloro-3-iodobenzaldehyde derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of substitution patterns. Use SHELX software for structure refinement:

  • Data Collection : High-resolution data (≤ 0.8 Å) minimizes errors in heavy-atom (I, Cl) positioning.

  • Refinement : Apply anisotropic displacement parameters for iodine and chlorine atoms. Validate with R-factor convergence (< 5%) .

    Crystallographic Parameters
    Space Group: P2₁/c (common for benzaldehydes)
    Resolution: ≤ 0.8 Å
    R-factor: < 5%

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Use a tiered approach:

Repeat Experiments : Confirm reproducibility under identical conditions.

Variable-Temperature NMR : Detect rotational barriers (e.g., hindered aldehyde rotation).

Computational Modeling : Compare DFT-calculated chemical shifts (GIAO method) with observed data to identify outliers .

Q. What strategies optimize the regioselectivity of 2,4-Dichloro-3-iodobenzaldehyde in cross-coupling reactions?

  • Methodological Answer : The iodine substituent facilitates Suzuki-Miyaura couplings. Key considerations:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1).
  • Protecting Groups : Use acetal protection for the aldehyde to prevent side reactions.
  • Microwave Assistance : Reduce reaction time (30 mins vs. 12 hours) and improve yields .

Q. How can researchers investigate the electronic effects of halogen substituents on reactivity?

  • Methodological Answer : Perform Hammett analysis using substituent constants (σ):

  • σCl (meta) = +0.37, σI (para) = +0.18.
  • Measure reaction rates (e.g., nucleophilic attack on the aldehyde) and correlate with σ values.
  • Computational studies (DFT) can map electron density distributions (LUMO at aldehyde group) .

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